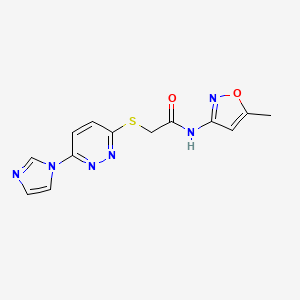

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

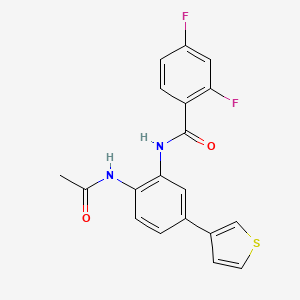

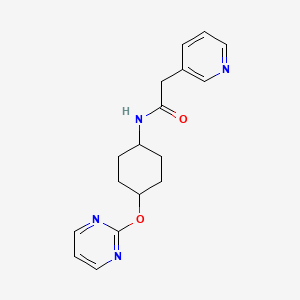

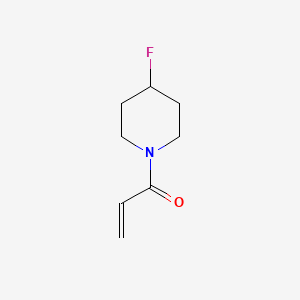

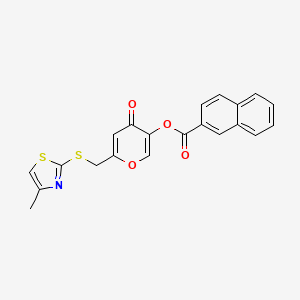

The compound 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic molecule that appears to be designed for biological activity, given its structural complexity and the presence of multiple heterocyclic rings. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of complex molecules like 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide likely involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups. Paper describes a copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines, which could be a relevant method for constructing similar heterocyclic systems. Paper outlines the synthesis of N-(substituted imidazo[1,2-b]pyridazine) acetamides, which involves nucleophilic addition, ring opening, and cyclization steps. These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide would include several heterocyclic rings, such as imidazole and pyridazine, which are known to interact with biological targets. The presence of a thioether linkage and an acetamide group suggests potential for specific binding interactions within biological systems. The molecular docking studies mentioned in paper could be used to predict the binding interactions of similar compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups and heterocyclic components. The thioether linkage might be susceptible to oxidation, and the acetamide group could be involved in hydrolysis reactions under physiological conditions. The heterocyclic rings could participate in various chemical reactions, depending on the electronic properties conferred by their substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, such as solubility, melting point, and stability, would be determined by its molecular structure. The heterocyclic rings might confer a degree of rigidity to the molecule, affecting its solubility and crystallinity. The compound's stability could be influenced by the susceptibility of its functional groups to environmental factors like light, temperature, and pH.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound belongs to a broader class of chemicals that have been synthesized and characterized for their unique properties. Researchers have developed methods for synthesizing related imidazo[1,2-a]pyridine derivatives, which are notable for their potential applications in medicinal chemistry and as probes for scientific studies. For instance, a study described the one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the compound's utility as a fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Potential Therapeutic Applications

Although the specific compound was not directly linked to therapeutic applications, related imidazo[1,2-a]pyridine derivatives have shown promise in this area. For example, substituted imidazo[1,2-a]pyridines have been studied as novel antiulcer agents, indicating their potential utility in treating gastrointestinal disorders without acting as histamine H2 receptor antagonists or prostaglandin analogues (Kaminski et al., 1985).

Eigenschaften

IUPAC Name |

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S/c1-9-6-10(18-21-9)15-12(20)7-22-13-3-2-11(16-17-13)19-5-4-14-8-19/h2-6,8H,7H2,1H3,(H,15,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYGFCJCDQCBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)

![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/no-structure.png)

![Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)](/img/structure/B2519849.png)